2,3-Dichloro-5-(trifluoromethyl)isonicotinamide
CAS No.: 1198475-46-5
Cat. No.: VC2986344
Molecular Formula: C7H3Cl2F3N2O
Molecular Weight: 259.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1198475-46-5 |
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Molecular Formula | C7H3Cl2F3N2O |
Molecular Weight | 259.01 g/mol |
IUPAC Name | 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxamide |
Standard InChI | InChI=1S/C7H3Cl2F3N2O/c8-4-3(6(13)15)2(7(10,11)12)1-14-5(4)9/h1H,(H2,13,15) |
Standard InChI Key | LQHHWPOWBMGPQQ-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=N1)Cl)Cl)C(=O)N)C(F)(F)F |
Canonical SMILES | C1=C(C(=C(C(=N1)Cl)Cl)C(=O)N)C(F)(F)F |
Introduction
Chemical Identity and Classification
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide is a halogenated pyridine derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyridine ring, along with a carboxamide functional group. It belongs to the broader category of halogenated pyridine derivatives, which play crucial roles as synthetic intermediates in various chemical processes .
Basic Information
Parameter | Information |
---|---|
Common Name | 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide |
CAS Registry Number | 1198475-46-5 |
Molecular Formula | C₇H₃Cl₂F₃N₂O |
Molecular Weight | 259.01 g/mol |
Classification | Halogenated pyridine derivatives |
Functional Groups | Carboxamide, Chlorine, Trifluoromethyl |
Structural Characteristics
The compound's structure features a pyridine ring substituted at specific positions, which contributes to its unique chemical properties and reactivity patterns.
Molecular Structure
The molecular structure of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide includes:
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A pyridine ring as the core structure
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Two chlorine atoms at positions 2 and 3
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A trifluoromethyl group at position 5
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A carboxamide group (–CONH₂) at position 4 (isonicotinic position)
The presence of these substituents enhances its reactivity and potential biological activity. The dichloro substituents at positions 2 and 3 increase its reactivity, while the trifluoromethyl group at position 5 contributes significantly to its lipophilicity and stability .
Nomenclature
Several alternative names exist for this compound in chemical literature:
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2,3-Dichloro-5-(trifluoromethyl)isonicotinamide
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2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide
Physicochemical Properties
The compound exhibits distinct physicochemical properties that influence its behavior in various chemical and biological systems.
Physical State and Appearance
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide is typically a solid at room temperature with a characteristic appearance .
Solubility
The compound demonstrates moderate solubility in organic solvents, which is an important factor for its application in synthesis and formulation processes. Its solubility profile is influenced by:
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The presence of the trifluoromethyl group, which enhances lipophilicity
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The carboxamide group, which can participate in hydrogen bonding
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The chlorine substituents, which affect the electronic distribution
Stability
The presence of the trifluoromethyl group contributes significantly to the compound's stability under various conditions. This stability is an important factor in its shelf life and applications in pharmaceutical and agrochemical contexts .
Synthesis Methods
Several methods exist for synthesizing 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide, with varying approaches depending on the starting materials and desired purity.
Vapor-Phase Reactor Method
One approach utilizes a vapor-phase reactor that includes two phases:
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A catalyst fluidized-bed phase
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An empty phase
In this process:
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The fluidized-bed phase involves fluorination immediately after chlorination of methyl groups
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The empty phase facilitates nuclear chlorination of the pyridine ring
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This method can yield various trifluoromethylpyridine derivatives including precursors to 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide
From Trifluoromethylpyridine Precursors
Another pathway involves using 2,3-dichloro-5-trifluoromethylpyridine as a key starting material:
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The starting material undergoes carboxylation to form 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid
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This acid is then converted to the amide form through reaction with ammonia or appropriate amidation reagents
Direct Synthesis Methods
While the search results don't explicitly detail the direct synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide, related compounds with similar functional groups can be synthesized using:
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Condensation reactions between appropriate acid chlorides and amines
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Reactions involving phosgene as a coupling agent
Applications and Significance
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide has several important applications across different fields.
Pharmaceutical Applications
The compound shows significant potential in drug development:
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It serves as a valuable intermediate in the synthesis of pharmaceutical compounds
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The unique substitution pattern contributes to its potential biological activity
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Its structure allows for hydrogen bonding interactions in biological systems, influencing its pharmacological properties
Agrochemical Applications
In agricultural chemistry, the compound is particularly valuable:
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It serves as a key starting material for synthesizing various pesticides and herbicides
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The trifluoromethyl and dichloro groups contribute to the bioactivity of resulting agrochemicals
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Its structural features make it useful for developing compounds with specific pest control properties
As a Chemical Intermediate
Beyond direct applications, 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide serves as an important synthetic building block:
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It can undergo various transformations at the amide group
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The chlorine substituents provide sites for further functionalization
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The trifluoromethyl group imparts specific properties to final products
Chemical Reactivity
The reactivity of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide is influenced by its multiple functional groups.
General Reactivity Patterns
The compound can participate in various chemical reactions:
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Nucleophilic substitution reactions, particularly at the chlorinated positions
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Amide group transformations, including hydrolysis and reduction
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Cross-coupling reactions facilitated by the halogen substituents
Structure-Activity Relationships
The specific arrangement of substituents on the pyridine ring influences its reactivity:
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The electron-withdrawing trifluoromethyl group activates the ring toward nucleophilic attack
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The chlorine atoms at positions 2 and 3 enhance the compound's reactivity in substitution reactions
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The carboxamide group can participate in hydrogen bonding, affecting the compound's interaction with biological targets
Analytical Characterization
Several analytical techniques are employed to characterize and identify 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide.
Spectroscopic Methods
Though specific spectral data for this compound isn't provided in the search results, typical characterization would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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Mass Spectrometry (MS)
Chromatographic Analysis
Liquid chromatography is commonly used for quantitative detection and purity assessment of the compound, as mentioned indirectly in relation to similar compounds .
Structural Identification
The compound can be structurally identified using:
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InChI: InChI=1S/C7H3Cl2F3N2O/c8-4-3(6(13)15)2(7(10,11)12)1-14-5(4)9/h1H,(H2,13,15)
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InChI Key: LQHHWPOWBMGPQQ-UHFFFAOYSA-N
Related Compounds
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide belongs to a family of related compounds with similar structures and properties.
Structural Analogs
Several structurally related compounds include:
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2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid (C₇H₂Cl₂F₃NO₂)
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2,3-Dichloro-5-trifluoromethylpyridine
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2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF)
Functional Derivatives
Derivatives of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide include compounds where:
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